molecular formula C36H34N2O9 B1250354 Tribulusamide B

Tribulusamide B

Cat. No. B1250354
M. Wt: 638.7 g/mol
InChI Key: XVJJOSGFWYDEBL-HLCHFAOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tribulusamide B is a natural product found in Tribulus terrestris with data available.

Scientific Research Applications

Anti-inflammatory Applications

Tribulusamide D, isolated from Tribulus terrestris, has demonstrated significant anti-inflammatory effects. This compound inhibited the production of nitric oxide and prostaglandin E2, key mediators in inflammation, by reducing the expression of inducible nitric oxide synthase and cyclooxygenase-2. It also reduced the expression of inflammatory cytokines like interleukin-6, interleukin-10, and tumor necrosis factor-alpha. These findings indicate that tribulusamide D could be a potential therapeutic agent for treating inflammatory disorders (Lee, Ahn, Hong, & Oh, 2017).

Hepatoprotective Activity

Tribulusamides A and B, also derived from Tribulus terrestris, have shown hepatoprotective properties. These compounds were found to prevent cell death in primary cultured mouse hepatocytes induced by D-galactosamine/tumor necrosis factor alpha. This suggests potential applications in protecting liver cells from damage (Li, Shi, Xiong, Prasain, Tezuka, Hareyama, Wang, Tanaka, Namba, & Kadota, 1998).

Cardioprotective Effects

A study on Tribulus terrestris methanol extract (TTM) revealed its cardioprotective potential. TTM was effective against cardiac ischemia in rat models, both in vitro and in vivo. It acted through the mitogen-activated signaling pathway, preventing apoptosis during ischemic conditions. This suggests that TTM, and possibly tribulusamides as part of its constituents, could be beneficial for heart health (Reshma, Binu, Anupama, Vineetha, Abhilash, Nair, & Raghu, 2019).

Antioxidant and Anti-hyperglycemic Activities

The methanol extract of Tribulus terrestris showed significant antioxidant and anti-hyperglycemic activities. It reduced the levels of malondialdehyde, a marker of oxidative stress, and increased levels of reduced glutathione in the liver. Moreover, it demonstrated potential antihyperglycemic activity in glucose-loaded normal rabbits, indicating its relevance in diabetes management (El-Shaibany, Al-Habori, Al-Tahami, & Al Massarani, 2015).

properties

Product Name

Tribulusamide B

Molecular Formula

C36H34N2O9

Molecular Weight

638.7 g/mol

IUPAC Name

(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-N-[2-(4-hydroxyphenyl)-2-oxoethyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide

InChI

InChI=1S/C36H34N2O9/c1-45-30-19-24(8-13-28(30)41)34-33(36(44)38-20-29(42)23-6-11-26(40)12-7-23)27-17-22(18-31(46-2)35(27)47-34)5-14-32(43)37-16-15-21-3-9-25(39)10-4-21/h3-14,17-19,33-34,39-41H,15-16,20H2,1-2H3,(H,37,43)(H,38,44)/b14-5+/t33-,34-/m0/s1

InChI Key

XVJJOSGFWYDEBL-HLCHFAOESA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@H]2C(=O)NCC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O

Canonical SMILES

COC1=CC(=CC2=C1OC(C2C(=O)NCC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O

synonyms

tribulusamide B
tribulusamide-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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